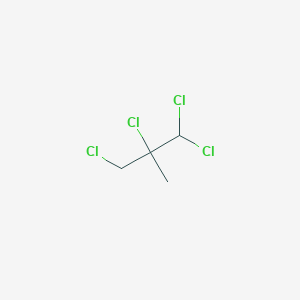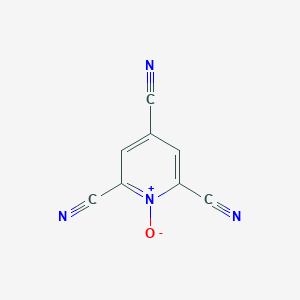
2,4,6-Pyridinetricarbonitrile, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Pyridinetricarbonitrile, 1-oxide is a nitrogen-containing heterocyclic compound It is characterized by the presence of three cyano groups attached to the pyridine ring and an oxide group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyridinetricarbonitrile, 1-oxide typically involves the oxidation of 2,4,6-Pyridinetricarbonitrile. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact. Advanced techniques such as microwave-assisted synthesis and catalytic oxidation using metal-free heterogeneous catalysts like graphene oxide have been explored for efficient production .
化学反応の分析
Types of Reactions
2,4,6-Pyridinetricarbonitrile, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic reagents, halogenating agents.
Major Products
Oxidation Products: Higher oxides or hydroxylated derivatives.
Reduction Products: Parent pyridine compounds.
Substitution Products: Functionalized pyridine derivatives with various substituents.
科学的研究の応用
2,4,6-Pyridinetricarbonitrile, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and catalysts
作用機序
The mechanism of action of 2,4,6-Pyridinetricarbonitrile, 1-oxide involves its interaction with molecular targets through its cyano and oxide groups. These functional groups can participate in hydrogen bonding, coordination with metal ions, and other non-covalent interactions. The compound’s ability to act as a ligand and form stable complexes with metal ions is crucial for its biological and catalytic activities .
類似化合物との比較
2,4,6-Pyridinetricarbonitrile, 1-oxide can be compared with other nitrogen-containing heterocyclic compounds such as:
2,4,6-Tricyanopyridine: Similar structure but lacks the oxide group, leading to different reactivity and applications.
2,6-Diamino-4-chloropyrimidine N-oxide: Contains amino and chloro groups, used in different medicinal applications.
1,2,4-Oxadiazoles: Another class of nitrogen-containing heterocycles with distinct biological activities and synthetic applications.
The uniqueness of this compound lies in its combination of cyano and oxide groups, which confer specific chemical properties and reactivity patterns not observed in other similar compounds.
特性
CAS番号 |
13218-12-7 |
|---|---|
分子式 |
C8H2N4O |
分子量 |
170.13 g/mol |
IUPAC名 |
1-oxidopyridin-1-ium-2,4,6-tricarbonitrile |
InChI |
InChI=1S/C8H2N4O/c9-3-6-1-7(4-10)12(13)8(2-6)5-11/h1-2H |
InChIキー |
BJGDBCRKGROPDH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C([N+](=C1C#N)[O-])C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



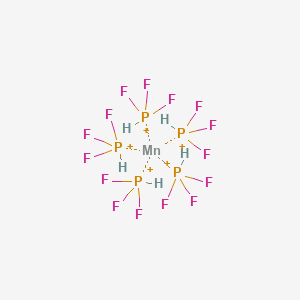
![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)
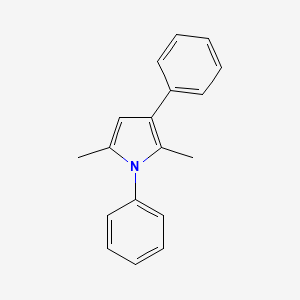
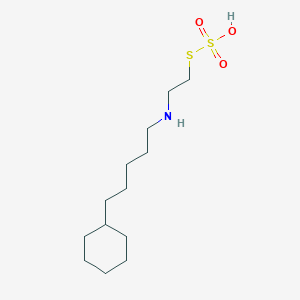
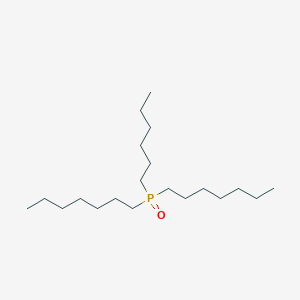
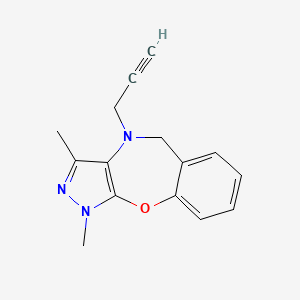
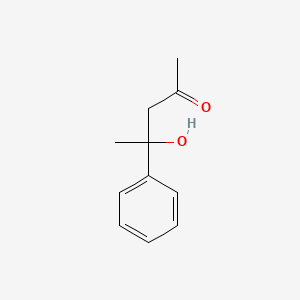

![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)

![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)

